1,3-Dibutylxanthine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibutyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAPVDGMACVEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182721 |

Source

|

| Record name | 1,3-Dibutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2850-36-4 |

Source

|

| Record name | 1,3-Dibutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2850-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBUTYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,3-Dibutylxanthine (CAS 2850-36-4)

[1][2]

Introduction: The Lipophilic Xanthine Scaffold

1,3-Dibutylxanthine (1,3-DBX) represents a critical structural probe in the study of purinergic signaling and phosphodiesterase (PDE) regulation.[1] As a dialkyl derivative of the xanthine core, it serves as a lipophilic analog to theophylline (1,3-dimethylxanthine).[1] Its significance in drug development lies not in its clinical use, but in its utility as a tool compound for Structure-Activity Relationship (SAR) studies.[1] By replacing methyl groups with butyl chains, researchers can interrogate the steric and hydrophobic tolerance of Adenosine Receptors (ARs) and PDE catalytic pockets.[1]

This guide provides a comprehensive technical breakdown of 1,3-DBX, synthesizing physicochemical data, synthesis protocols, and pharmacological mechanisms for application scientists.[1]

Chemical Identity & Physicochemical Profile

The substitution of butyl chains at the

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1,3-Dibutyl-3,7-dihydro-1H-purine-2,6-dione |

| Common Name | 1,3-Dibutylxanthine |

| CAS Number | 2850-36-4 |

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| Appearance | Off-white to white crystalline powder |

| Solubility (Primary) | DMSO (>25 mg/mL), Ethanol, Chloroform |

| Solubility (Aqueous) | Negligible (Requires carrier solvent for bioassays) |

| Melting Point | ~148–150 °C |

Synthesis & Structural Validation

While commercially available, in-house synthesis is often required for deuterated studies or when high-purity fresh batches are needed for kinetic analysis.[1] The most robust route involves the direct alkylation of xanthine, though the Traube synthesis offers higher specificity if starting from urea derivatives.

Protocol: -Dialkylation of Xanthine

Objective: Synthesize 1,3-DBX from xanthine using phase-transfer catalysis to ensure N1/N3 selectivity over N7/N9.

Reagents:

-

Xanthine (SM)[1]

-

1-Bromobutane (Alkylating agent)[1]

-

Potassium Carbonate (

, anhydrous)[1] -

DMF (Dimethylformamide, anhydrous)[1]

Workflow Diagram (DOT):

Figure 1: Step-by-step synthetic pathway emphasizing the activation and purification phases.

Validation Criteria:

-

1H NMR (DMSO-d6): Confirm butyl chain integration (multiplets at

0.9, 1.3, 1.6, 3.9 ppm) and the distinct singlet of the C8-proton ( -

Mass Spectrometry: ESI+ peak at m/z 265.3

.[1]

Pharmacological Mechanism of Action

1,3-DBX acts as a "dual-mechanism" modulator.[1] Its lipophilicity allows it to cross cell membranes readily, accessing intracellular enzymes that hydrophilic analogs cannot reach as efficiently.[1]

A. Adenosine Receptor Antagonism

1,3-DBX is a non-selective antagonist of Adenosine Receptors (

-

Mechanism: It competes with endogenous adenosine for the orthosteric binding site.[1]

-

SAR Insight: The butyl chains provide steric bulk that generally reduces affinity compared to propyl (DIPROPYL-xanthine) analogs at the

receptor, but may enhance selectivity profiles for specific

B. Phosphodiesterase (PDE) Inhibition

Like IBMX, 1,3-DBX inhibits cyclic nucleotide phosphodiesterases, preventing the hydrolysis of cAMP and cGMP.[1]

-

Causality: Elevated cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation events (e.g., CREB activation, smooth muscle relaxation).[1]

Signaling Pathway Diagram (DOT):

Figure 2: 1,3-DBX blocks the negative feedback of Adenosine while simultaneously preventing cAMP degradation.

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of Stock Solutions

Challenge: Aqueous insolubility leads to precipitation in media, causing false negatives in potency assays.[1] Solution:

-

Dissolve 1,3-DBX in 100% DMSO to create a 100 mM Master Stock .[1]

-

Sonicate for 5 minutes at 30°C to ensure complete solvation.

-

Validation Step: Visually inspect for crystal lattice refraction.[1] If clear, aliquot and store at -20°C.

-

Working Solution: Dilute 1:1000 in assay buffer immediately prior to use (Final DMSO < 0.1%).

Protocol B: Adenosine Receptor Binding Assay (Competition)

Objective: Determine the affinity (

-

Membrane Prep: Harvest CHO cells stably expressing human

receptors.[1] Homogenize in ice-cold Tris-HCl buffer. -

Incubation:

-

Equilibrium: Incubate for 90 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Safety & Handling

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101421, 1,3-Dibutylxanthine.[1] Retrieved January 29, 2026.[1] [Link]

-

Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor.[1] Biochemical Pharmacology.[1][3][4] [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[1] Handbook of Experimental Pharmacology.[1] [Link]

An In-Depth Technical Guide to 1,3-Dibutylxanthine: Molecular Structure, Nomenclature, and Analysis

Introduction

The xanthine scaffold is a cornerstone in medicinal chemistry, representing a privileged purine structure found in numerous biologically active compounds. Naturally occurring methylxanthines such as caffeine, theophylline, and theobromine are widely recognized for their physiological effects, primarily acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. Theophylline (1,3-dimethylxanthine), for instance, has long been a therapeutic agent for respiratory diseases due to its bronchodilatory properties.

Synthetic modifications to the xanthine core, particularly at the N1, N3, and N7 positions, have been a fertile ground for drug discovery, allowing researchers to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific synthetic derivative, 1,3-Dibutylxanthine , providing a detailed examination of its molecular characteristics and the analytical methodologies required for its study. This molecule serves as an important tool in structure-activity relationship (SAR) studies, where the replacement of the traditional methyl groups with more lipophilic butyl chains can significantly alter receptor affinity and metabolic stability. This document is intended for researchers and professionals in drug development who require a foundational understanding of this compound for further investigation.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the bedrock of all subsequent experimental work. This section elucidates the formal nomenclature, structure, and key physical data for 1,3-Dibutylxanthine.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of a molecule according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor of its atomic connectivity.

-

Systematic IUPAC Name: 1,3-dibutyl-3,7-dihydro-1H-purine-2,6-dione

-

Common Name: 1,3-Dibutylxanthine

The name is derived from the core purine-2,6-dione structure, which is the chemical definition of xanthine. The locants "1" and "3" indicate that the two butyl groups are attached to the nitrogen atoms at these positions on the bicyclic ring system. The "7H" and "dihydro" components specify the location of a hydrogen atom on the N7 nitrogen and the saturation within the ring system, respectively.

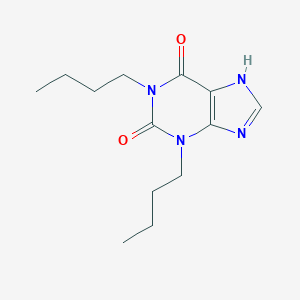

Molecular Structure Visualization

The two-dimensional structure of 1,3-Dibutylxanthine is presented below. The core is a fused ring system composed of a pyrimidine-dione ring and an imidazole ring. The butyl substituents are located on the pyrimidine-dione portion.

Caption: 2D structure of 1,3-Dibutylxanthine.

Physicochemical Data Summary

Quantitative data provides the necessary parameters for experimental design, such as calculating molar concentrations and predicting behavior in analytical systems. The data for 1,3-Dibutylxanthine is summarized in the table below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₂ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| CAS Number | 2850-36-4 | [1][2] |

| Canonical SMILES | CCCCn1c2c(c(=O)n(CCCC)c1=O)[nH]cn2 | [1] |

| InChIKey | HDAPVDGMACVEKL-UHFFFAOYSA-N | [1] |

Note: Experimental data such as melting point, boiling point, and aqueous solubility for 1,3-Dibutylxanthine are not widely reported in public literature, a common situation for specialized research compounds. These values would need to be determined empirically.

Part 2: Synthesis and Purification Protocol

The synthesis of 1,3-dialkylxanthines is a well-established process in organic chemistry. The most common and direct approach is the direct N-alkylation of the xanthine starting material.

Principle of Synthesis: N-Alkylation of Xanthine

The core of the synthesis is a nucleophilic substitution reaction. The N-H protons on the xanthine molecule, particularly at the N1 and N3 positions, are weakly acidic. In the presence of a suitable base, these nitrogens can be deprotonated to form anionic nucleophiles. These nucleophiles then readily attack an electrophilic alkylating agent, such as a primary alkyl halide (in this case, 1-bromobutane or 1-iodobutane), forming a new nitrogen-carbon bond. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.

Step-by-Step Synthesis Workflow

This protocol describes a representative lab-scale synthesis of 1,3-Dibutylxanthine. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Xanthine (1.0 eq)

-

1-Bromobutane (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add xanthine and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 10 mL of DMF per gram of xanthine).

-

Reagent Addition: Add 1-bromobutane to the suspension via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the xanthine starting material is consumed (typically 12-24 hours).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-Dibutylxanthine.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final, pure product. This step is self-validating; a sharp melting point and a single spot on TLC in multiple solvent systems indicate high purity.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of 1,3-Dibutylxanthine.

Part 3: Analytical Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. High-Performance Liquid Chromatography is the standard method for assessing purity, while spectroscopic methods confirm the molecular structure.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their affinity for a stationary phase (the column) versus a mobile phase (the solvent). For 1,3-Dibutylxanthine, a reversed-phase method is ideal, where the nonpolar butyl chains will cause the molecule to be retained on a nonpolar C18 column.

Principle: The sample is injected into a high-pressure stream of a mobile phase. As it passes through the C18 column, 1,3-Dibutylxanthine is retained longer than more polar impurities (like residual xanthine) but elutes faster than more nonpolar impurities. A UV detector measures the absorbance of the eluent, producing a chromatogram where the area of the peak corresponding to the product is proportional to its concentration. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.

Step-by-Step HPLC Method:

-

Sample Preparation: Accurately weigh ~1 mg of synthesized 1,3-Dibutylxanthine and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.

-

HPLC System & Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis Detector at 272 nm (the typical λmax for a xanthine core).

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the product peak by the total area of all peaks and multiplying by 100.

Diagram: Principle of HPLC Analysis

Caption: Schematic of a typical High-Performance Liquid Chromatography (HPLC) system.

Part 4: Pharmacological Context and Future Directions

The parent xanthine class exerts its biological effects primarily through two mechanisms: competitive antagonism of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) and non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] The synthesis of derivatives like 1,3-Dibutylxanthine is driven by the need to understand how structural modifications impact these interactions.

The introduction of butyl groups in place of methyl groups dramatically increases the lipophilicity of the molecule. This can lead to several predictable changes:

-

Enhanced Membrane Permeability: Increased lipophilicity may improve the ability of the compound to cross cellular membranes, including the blood-brain barrier.

-

Altered Receptor Affinity: The larger, more flexible butyl chains may probe different hydrophobic pockets within the adenosine receptor binding sites compared to smaller methyl groups, potentially altering affinity and selectivity between receptor subtypes.[4]

-

Modified Metabolism: The metabolic pathways for butyl groups differ from those for methyl groups, which could lead to a different pharmacokinetic profile and half-life.

1,3-Dibutylxanthine is, therefore, not an end-product but a valuable chemical probe. Researchers can use it to map the topology of receptor binding sites, develop more potent and selective adenosine receptor antagonists, and investigate the role of lipophilicity in the pharmacology of xanthines. Future work would involve detailed in vitro binding assays against a panel of adenosine receptor subtypes and PDE enzymes, followed by in vivo studies to characterize its pharmacokinetic and pharmacodynamic profile.

References

-

Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]

-

PubChem. 1,3-Butanediol | C4H10O2 | CID 7896. Available at: [Link]

-

GSRS. 1,3-DIBUTYLXANTHINE. Available at: [Link]

-

Franzone, J. S., Reboani, M. C., Biglione, V., & Cirillo, R. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs Exp Clin Res., 16(6), 263-76. Available at: [Link]

-

PubChem. 1,3-Diethylxanthine | C9H12N4O2 | CID 101420. Available at: [Link]

-

PubChem. 1,3-Dipropyl-7-methylxanthine | C12H18N4O2 | CID 161713. Available at: [Link]

-

Păunescu, E., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 11. Available at: [Link]

-

van der Klein, P. A., et al. (1996). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 534-40. Available at: [Link]

- Google Patents. Synthesis of xanthines - US2827461A.

-

Tarka, S. M. (1982). Analytical Methods for Quantitation of Methylxanthines. In: The Methylxanthine Beverages and Foods: Chemistry, Consumption, and Health Effects. Alan R. Liss, Inc., New York. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1,3-Dibutylxanthine in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1,3-dibutylxanthine, a derivative of xanthine. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of solubility, data from related xanthine derivatives, and established methodologies to predict and determine its solubility. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical solubility determination.

Introduction to 1,3-Dibutylxanthine: A Molecule of Interest

1,3-Dibutylxanthine belongs to the xanthine family, a class of purine alkaloids that includes well-known compounds like caffeine and theophylline.[1] The core xanthine structure is characterized by a fused pyrimidinedione and imidazole ring system. In 1,3-dibutylxanthine, two butyl groups are attached to the nitrogen atoms at positions 1 and 3.

Physicochemical Properties:

-

Molecular Formula: C₁₃H₂₀N₄O₂[2]

-

Molecular Weight: 264.32 g/mol [2]

-

Structure: The presence of the two non-polar butyl chains significantly influences the molecule's overall polarity and, consequently, its solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile of 1,3-dibutylxanthine is therefore paramount for its potential development as a therapeutic agent.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1,3-dibutylxanthine, the key structural features influencing its solubility are:

-

The Polar Xanthine Core: The xanthine ring system contains several nitrogen and oxygen atoms, making it capable of hydrogen bonding and dipole-dipole interactions. This polar core contributes to solubility in polar solvents.

-

The Non-Polar Butyl Chains: The two butyl groups are hydrophobic and will interact favorably with non-polar solvents through van der Waals forces. These chains will, however, hinder solubility in highly polar solvents like water.

The overall solubility of 1,3-dibutylxanthine in a given solvent will be a balance between the contributions of its polar core and its non-polar alkyl chains.

Predicted Solubility Profile of 1,3-Dibutylxanthine

Based on its chemical structure and the known solubility of other xanthine derivatives, a predicted qualitative solubility profile for 1,3-dibutylxanthine is presented below. It is anticipated that the presence of the two butyl groups will render the molecule significantly more lipophilic than xanthine or theophylline.

Table 1: Predicted Qualitative Solubility of 1,3-Dibutylxanthine in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large non-polar butyl groups will disrupt the hydrogen bonding network of these solvents, leading to poor solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderately to Freely Soluble | These solvents can engage in dipole-dipole interactions with the polar xanthine core, while also accommodating the non-polar butyl chains. |

| Non-Polar | Toluene, Hexane, Chloroform | Soluble to Freely Soluble | The non-polar nature of these solvents will favorably interact with the hydrophobic butyl chains of 1,3-dibutylxanthine. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent, Generally Low | As a weak acid, the solubility of 1,3-dibutylxanthine in aqueous buffers is expected to increase at higher pH values due to deprotonation and salt formation.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to accurately determine the equilibrium solubility of 1,3-dibutylxanthine.

Materials:

-

1,3-Dibutylxanthine (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation:

-

Add an excess amount of 1,3-dibutylxanthine to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary experiment should be conducted to determine the time to reach equilibrium (typically 24-72 hours).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,3-dibutylxanthine of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 1,3-dibutylxanthine in the sample solutions.

-

-

Calculation:

-

Calculate the solubility of 1,3-dibutylxanthine in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Sources

- 1. Xanthine - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

1,3-Dibutylxanthine: A Technical Guide to Structural Genesis and Pharmacological Evolution

Abstract This technical guide analyzes 1,3-Dibutylxanthine (CAS: 2850-36-4), a critical lipophilic analog of theophylline used extensively in Structure-Activity Relationship (SAR) studies of adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. While less clinically ubiquitous than its dimethyl (theophylline) or dipropyl (DPCPX) congeners, 1,3-dibutylxanthine represents a pivotal "tipping point" in alkylxanthine medicinal chemistry—where increased chain length maximizes PDE inhibition potency while altering adenosine receptor subtype selectivity. This guide details its synthesis, receptor binding kinetics, and its role as the scaffold for the neurotherapeutic agent Denbefylline .

Introduction: The Lipophilic Shift

The xanthine scaffold serves as the backbone for a century of respiratory and neurological drug development. Naturally occurring methylxanthines (caffeine, theophylline) are hydrophilic and non-selective. The synthetic drive to replace N1 and N3 methyl groups with longer alkyl chains (propyl, butyl) was driven by two pharmacological imperatives:

-

Adenosine Receptor (AR) Selectivity: Increasing steric bulk at N1/N3 enhances affinity for A1 and A2B receptors while reducing "off-target" effects.

-

PDE Inhibition Potency: Hydrophobicity correlates positively with phosphodiesterase inhibition, a mechanism distinct from AR antagonism.

1,3-Dibutylxanthine (DBX) stands out as a highly lipophilic probe. It is the direct metabolic and synthetic precursor to Denbefylline , a drug developed for vascular dementia, highlighting DBX's importance not just as a tool compound, but as a lead scaffold.

Chemical Genesis and Manufacturing

The synthesis of 1,3-dibutylxanthine historically follows the Traube Purine Synthesis , adapted to accommodate bulky butyl substituents which hinder ring closure more than methyl groups.

Synthetic Pathway (The Modified Traube Protocol)

The synthesis initiates with the condensation of 1,3-dibutylurea with cyanoacetic acid, progressing through a uracil intermediate before final imidazole ring closure.

Key Reaction Steps:

-

Condensation: 1,3-Dibutylurea reacts with cyanoacetic acid (acetic anhydride catalyst) to form cyanoacetyl-dibutylurea.

-

Cyclization 1 (Uracil Formation): Base-catalyzed ring closure yields 1,3-dibutyl-6-aminouracil.

-

Nitrosation & Reduction: Introduction of an amino group at C5 via nitrosation followed by reduction (often using sodium dithionite or catalytic hydrogenation).

-

Cyclization 2 (Xanthine Formation): Formylation with formic acid followed by alkali-induced ring closure yields 1,3-dibutylxanthine.

Visualization of Synthesis

The following diagram illustrates the critical intermediates in the DBX synthetic pathway.

Figure 1: Step-wise synthesis of 1,3-Dibutylxanthine via the modified Traube method.

Pharmacological Profile[1][2][3][4]

Adenosine Receptor Antagonism

Structure-Activity Relationship (SAR) data reveals that while 1,3-dipropyl substitutions (e.g., in DPCPX) optimize A1 receptor affinity, extending the chain to butyl often introduces steric clashes in the A1 binding pocket, slightly reducing affinity compared to propyl analogs but maintaining high selectivity against A2A subtypes.

However, a critical discovery revealed that 1,3-dibutylxanthine-7-riboside derivatives show significant affinity for the A3 adenosine receptor .[1] The butyl chains provide the necessary hydrophobicity to anchor the molecule within the deep A3 receptor pocket, a feature exploited in designing A3-selective antagonists.

Phosphodiesterase (PDE) Inhibition

1,3-Dibutylxanthine is a potent non-selective PDE inhibitor. The lipophilic butyl chains allow for deeper penetration into the catalytic site of PDE enzymes compared to theophylline.

Comparative Potency Data:

| Compound | N1 Substituent | N3 Substituent | PDE Inhibition ( | A1 Receptor ( |

| Theophylline | Methyl | Methyl | ~500 | ~15 |

| Enprofylline | Propyl | H | Weak | Low Affinity |

| 1,3-Dibutylxanthine | Butyl | Butyl | ~15-30 | ~0.5 - 1.0 |

| DPCPX | Propyl | Propyl | Weak | 0.45 nM |

Note: Data is approximate, aggregated from SAR studies (Daly et al., J Med Chem).

Therapeutic Application: The Denbefylline Connection

The most significant "drug development" application of 1,3-dibutylxanthine is its role as the precursor for Denbefylline (1,3-dibutyl-7-(2-oxopropyl)xanthine).

Researchers found that while DBX was a potent PDE inhibitor, its solubility and metabolic stability were suboptimal. Functionalizing the N7 position with a 2-oxopropyl group transformed DBX into Denbefylline, which exhibits:

-

Enhanced PDE4 inhibition: Crucial for cognitive enhancement.

-

Reduced Peripheral Side Effects: Due to altered tissue distribution.

-

Clinical Utility: Investigated for treatment of vascular dementia and cerebral ischemia.

SAR Evolution Logic

The following diagram maps the logical evolution from natural xanthines to the specific 1,3-dibutyl derivative and its therapeutic progeny.

Figure 2: Structural evolution from Theophylline to Denbefylline via the 1,3-Dibutyl intermediate.

Experimental Protocol: Validation of PDE Inhibitory Activity

Objective: To determine the IC50 of 1,3-Dibutylxanthine against PDE4 isoenzymes.

Reagents:

-

[3H]cAMP (Substrate)

-

Snake venom nucleotidase

-

PDE4 enzyme isolate (from U937 cells or recombinant source)

-

1,3-Dibutylxanthine (dissolved in DMSO, serial dilutions 0.1 nM to 100

M)

Methodology:

-

Incubation: Mix 50

L of PDE4 enzyme buffer (Tris-HCl, pH 7.5, MgCl2) with 20 -

Reaction Start: Initiate reaction by adding 50

L of [3H]cAMP (1 -

Time Course: Incubate at 30°C for 20 minutes.

-

Termination: Stop reaction by boiling for 45 seconds or adding PDE inhibitor cocktail (high dose IBMX).

-

Conversion: Add snake venom nucleotidase (incubat 10 min) to convert the PDE product ([3H]5'-AMP) into [3H]Adenosine.

-

Separation: Apply mixture to DEAE-Sephadex columns. Elute [3H]Adenosine with methanol/water.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % inhibition vs. log[concentration] to derive IC50 using non-linear regression.

References

-

Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 1986.

-

Jacobson, K. A., et al. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.

-

Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine A1- and A2A-receptor antagonists." Journal of Medicinal Chemistry, 1996.

-

Shimada, J., et al. "8-Polycyclic-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors." Journal of Medicinal Chemistry, 1992.

-

NCATS Inxight Drugs. "1,3-Dibutylxanthine (Denbefylline Intermediate)." National Center for Advancing Translational Sciences.[2]

Sources

comprehensive physical and chemical properties of 1,3-Dibutylxanthine

An In-Depth Technical Guide to 1,3-Dibutylxanthine

Introduction

1,3-Dibutylxanthine, a derivative of the purine base xanthine, belongs to a class of compounds that includes well-known alkaloids like caffeine and theophylline. While not as extensively studied as its methylxanthine counterparts, 1,3-Dibutylxanthine holds significant interest for researchers in medicinal chemistry and pharmacology. Its structural modifications—specifically the replacement of methyl groups with butyl chains at the N1 and N3 positions—alter its lipophilicity and may influence its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and potential applications of 1,3-Dibutylxanthine, designed to serve as a foundational resource for scientific professionals.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research. 1,3-Dibutylxanthine is registered under CAS Number 2850-36-4.[1][2][3][] Its molecular formula is C₁₃H₂₀N₄O₂, corresponding to a molecular weight of 264.32 g/mol .[1][3][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,3-dibutyl-7H-purine-2,6-dione[] |

| Synonyms | 1,3-di-n-Butylxanthine, Denbefylline intermediate[2][] |

| CAS Number | 2850-36-4[1][2][3] |

| Molecular Formula | C₁₃H₂₀N₄O₂[1][3][5] |

| Molecular Weight | 264.32[1][3][5] |

| InChIKey | HDAPVDGMACVEKL-UHFFFAOYSA-N[5] |

The molecular architecture, featuring a fused pyrimidinedione and imidazole ring system with two butyl substituents, is visualized below.

Caption: Molecular structure of 1,3-Dibutylxanthine.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from solubility and formulation to bioavailability. 1,3-Dibutylxanthine is typically supplied as an off-white or white solid at room temperature.[1][]

Table 2: Physicochemical Data

| Property | Value/Description | Rationale and Implications |

| Physical Form | Solid[1] | Crystalline solid form is typical for xanthine derivatives, facilitating handling and storage. |

| Purity (Min. Spec) | 98%[1] | High purity is essential for reliable experimental results in biological assays. |

| Solubility | Insoluble in water[6] | The two butyl chains significantly increase the molecule's lipophilicity compared to theophylline, drastically reducing water solubility. This property is a critical consideration for drug delivery, as it may lead to dissolution rate-limited absorption, similar to what has been observed for other lipophilic xanthines like 1,3-dipropyl-8-cyclopentylxanthine (CPX).[7] |

| Storage Temperature | Room Temperature[3] | The compound is stable under standard ambient conditions. |

Synthesis and Reactivity

While specific, detailed synthetic procedures for 1,3-Dibutylxanthine are not extensively published in mainstream literature, its synthesis can be reliably achieved through standard N-alkylation of the xanthine core. The general and field-proven approach involves the reaction of xanthine with an appropriate butylating agent.

A common synthetic strategy is the Traube purine synthesis or direct alkylation of a pre-existing xanthine molecule. For instance, theophylline (1,3-dimethylxanthine) synthesis often involves reacting 1,3-dimethyl-4-imino-dihydrouracil through several steps.[8] A more direct route for N-alkylation involves reacting the parent xanthine with two equivalents of a butyl halide (e.g., 1-bromobutane) in the presence of a non-nucleophilic base like sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the acidic N-H protons of the purine ring, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of the butyl halide.

Caption: General synthetic pathway for 1,3-Dibutylxanthine.

In terms of reactivity, 1,3-Dibutylxanthine is a stable compound but is incompatible with strong oxidizing agents. It should be stored in a dry, cool, and well-ventilated place in tightly sealed containers.[6]

Analytical and Spectroscopic Characterization

Unambiguous characterization of 1,3-Dibutylxanthine relies on a combination of chromatographic and spectroscopic techniques. The structural confirmation of newly synthesized xanthine derivatives is typically achieved using methods like FT-IR, NMR, and mass spectrometry.[9][10][11]

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the butyl chains: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. A singlet corresponding to the C8-H proton of the imidazole ring would also be present.

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the two carbonyl carbons (C2 and C6) in the 150-175 ppm range.[12] Aromatic carbons of the purine ring will appear between 100-150 ppm, and the four distinct carbons of the butyl chains will be visible in the upfield region (10-50 ppm).[12]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carbonyl groups (around 1650-1700 cm⁻¹), C-N stretching, and C-H stretching from the butyl groups (around 2800-3000 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 264.32, confirming the molecular weight.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small organic molecules like xanthine derivatives.[13] This protocol outlines a robust reverse-phase HPLC method for routine analysis.

Rationale: A reverse-phase C18 column is chosen for its excellent retention and separation of moderately nonpolar molecules. The mobile phase, a mixture of acetonitrile and water, allows for the elution of 1,3-Dibutylxanthine by tuning the organic component. UV detection is ideal as the purine ring system has a strong chromophore.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of 1,3-Dibutylxanthine reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard, using the same diluent.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 273 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solution to determine the retention time and peak area. Subsequently, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity analysis of 1,3-Dibutylxanthine via HPLC.

Potential Pharmacological Activity and Applications

The pharmacological profile of 1,3-Dibutylxanthine is anticipated to align with that of other methylxanthines, which primarily act through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[14]

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, xanthines increase intracellular cAMP levels, leading to smooth muscle relaxation, which is the basis for their use as bronchodilators in asthma and COPD.[14]

-

Adenosine Receptor Antagonism: Adenosine can cause bronchoconstriction. Xanthines block these receptors, contributing to their bronchodilatory effects.[14] The increased lipophilicity from the butyl chains may alter the potency and selectivity of 1,3-Dibutylxanthine for different adenosine receptor subtypes compared to theophylline.

Caption: Mechanism of action via phosphodiesterase inhibition.

Given these mechanisms, 1,3-Dibutylxanthine is a valuable compound for research into new therapies for respiratory diseases.[15] Additionally, it is known to be an intermediate in the synthesis of other pharmacologically active molecules, such as Denbefylline.[2]

Safety and Handling

According to available safety data, 1,3-Dibutylxanthine requires standard laboratory precautions.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

-

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]

-

Conclusion

1,3-Dibutylxanthine is a synthetic xanthine derivative with distinct physicochemical properties driven by its N-butyl substitutions. Its high lipophilicity and expected pharmacological activities as a PDE inhibitor and adenosine receptor antagonist make it a compound of interest for drug discovery, particularly in the context of respiratory and inflammatory diseases. This guide provides the foundational knowledge required for researchers to handle, analyze, and explore the potential of this molecule in their scientific endeavors.

References

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]

-

Li, X., et al. (2005). Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). Journal of Pharmaceutical Sciences, 94(11), 2496-505. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7896, 1,3-Butanediol. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]

-

Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 13. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (2009). Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]

- Guthrie, D. B. (1958). U.S. Patent No. 2,827,461. Washington, DC: U.S. Patent and Trademark Office.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Tarka, S. M. (1982). Analytical Methods for Quantitation of Methylxanthines. In The Methylxanthine Beverages and Foods: Chemistry, Consumption, and Health Effects (pp. 19-34). Alan R. Liss, Inc. Available at: [Link]

-

Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for 1,3-Butadiene. Retrieved from [Link]

-

Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. ResearchGate. Available at: [Link]

-

Franzone, J. S., et al. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs Under Experimental and Clinical Research, 16(6), 263-76. Available at: [Link]

-

ResearchGate. (n.d.). The 13 C and 1 H NMR data of compounds 1-3 a,b (δ H and δ C in ppm). Retrieved from [Link]

-

El-Didamony, A. M., et al. (2024). Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. Chemistry Central Journal, 18(1), 1. Available at: [Link]

-

Linde Gas GmbH. (2022). SAFETY DATA SHEET 1,3-Butadiene, stabilized. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Sigma-Aldrich Inc. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. PubMed. Available at: [Link]

-

Stile, A. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Available at: [Link]

-

Tilley, S. L. (2011). Methylxanthines in asthma. In Asthma (pp. 337-352). Springer, Berlin, Heidelberg. Available at: [Link]

-

ResearchGate. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of fractioned compound TE (Diphyllin). Retrieved from [Link]

Sources

- 1. 2850-36-4 1,3-Dibutylxanthine AKSci N101 [aksci.com]

- 2. usbio.net [usbio.net]

- 3. dev.usbio.net [dev.usbio.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1,3-Dibutylxanthine

A Senior Application Scientist's Perspective on Synthesis, Pharmacological Activity, and Therapeutic Potential

Introduction: The Enduring Pharmacological Significance of the Xanthine Scaffold

The xanthine core, a purine base, is a privileged scaffold in medicinal chemistry, giving rise to a plethora of biologically active molecules. Among these, 1,3-disubstituted xanthines have garnered significant attention for their diverse pharmacological activities. This guide focuses on 1,3-Dibutylxanthine and its structural analogs, exploring their synthesis, mechanism of action as potent modulators of key signaling pathways, and their potential in drug discovery. As researchers and drug development professionals, understanding the nuances of these compounds, from their chemical synthesis to their interaction with biological targets, is paramount for unlocking their full therapeutic potential.

Historically, the most well-known 1,3-disubstituted xanthine is theophylline (1,3-dimethylxanthine), a compound with a long history in the treatment of respiratory diseases. The pharmacological effects of xanthine derivatives are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This dual activity allows for a broad range of physiological effects, making them attractive candidates for a variety of therapeutic areas. This guide will delve into the structure-activity relationships that govern these interactions, providing a comprehensive overview for the rational design of novel 1,3-dibutylxanthine derivatives.

Synthetic Strategies for 1,3-Dibutylxanthine and Its Analogs

The synthesis of 1,3-dibutylxanthine and its derivatives can be approached through several well-established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Two primary strategies are commonly employed: the construction of the xanthine core from acyclic precursors (the Traube synthesis) and the direct alkylation of a pre-existing xanthine scaffold.

Traube Purine Synthesis: Building the Xanthine Core

The Traube synthesis, a classical and versatile method for preparing purines, can be adapted for the synthesis of 1,3-dibutylxanthine. This approach involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by a series of cyclization and functional group manipulation steps.

Conceptual Workflow for Traube Synthesis of 1,3-Dibutylxanthine:

A Technical Guide to the Prospective Identification of Natural Dibutylxanthine Compounds

Abstract: Dibutylxanthine, a synthetic dialkylxanthine derivative, is recognized for its potential pharmacological activities, primarily as a phosphodiesterase inhibitor. While its synthetic routes are established, the existence of dibutylxanthine in nature remains unexplored. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective identification of natural sources of dibutylxanthine compounds. We delve into the biosynthetic logic for their potential existence, detail robust methodologies for extraction and characterization, and present a hypothetical workflow for a discovery program. This document serves as a technical roadmap, bridging the gap between the known biochemistry of common xanthine alkaloids and the untapped potential of their rarer, long-chain analogues in nature.

Introduction: The Rationale for Pursuing Natural Dibutylxanthines

Xanthine and its N-alkylated derivatives, such as caffeine and theobromine, are ubiquitous plant alkaloids with well-documented physiological effects.[1][2] These compounds are synthesized via a multi-step pathway involving N-methyltransferases that sequentially add methyl groups to a xanthosine precursor.[3][4] Dibutylxanthine (1,3-dibutylxanthine) is a synthetic analogue where butyl groups replace the more common methyl groups. While currently known as a synthetic molecule, the biochemical machinery for N-alkylation in nature raises a compelling question: could organisms exist that utilize longer-chain alkyl donors to produce dibutylxanthine or its isomers?

The discovery of a natural source for these compounds would be significant for several reasons:

-

Novel Bioactivities: Natural products often possess unique stereochemistry or analogue profiles that can lead to novel pharmacological properties.

-

Sustainable Sourcing: A biological source could offer a more sustainable and cost-effective production pathway compared to chemical synthesis.

-

Understanding Biochemical Diversity: The identification of N-butyltransferases acting on xanthine precursors would expand our understanding of alkaloid biosynthesis.

This guide will provide the scientific and methodological foundation for embarking on a search for these elusive natural products.

Theoretical Framework: The Case for a Natural Origin

While no direct evidence currently points to a natural source of dibutylxanthine, a strong theoretical argument can be built upon the known principles of xanthine alkaloid biosynthesis.

The Precedent: N-Methylation in Plants

The biosynthesis of caffeine, the most studied xanthine alkaloid, involves a four-step pathway starting from xanthosine. The key steps are three sequential N-methylations catalyzed by N-methyltransferases, which belong to the motif B' methyltransferase family.[3][4] These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to specific nitrogen atoms on the xanthine ring.[3] Across the plant kingdom, different species have evolved distinct but convergent pathways to produce caffeine, utilizing different intermediates and enzyme specificities.[5][6] This evolutionary plasticity suggests that the core catalytic mechanism could potentially accommodate alkyl donors other than methyl groups.

Hypothetical Biosynthesis of Dibutylxanthine

We hypothesize that dibutylxanthine could be formed through a pathway analogous to caffeine synthesis, but involving an "N-butyltransferase" enzyme. The butyl group donor could be a molecule like S-adenosyl-L-homocysteine with a butyl moiety or another activated butyl derivative.

The proposed pathway would likely proceed as follows:

-

Xanthosine is converted to Xanthine .

-

An N-butyltransferase adds the first butyl group, potentially at the N3 position, to form 3-butylxanthine .

-

A second N-butyltransferase (or the same enzyme acting again) adds a second butyl group at the N1 position, yielding 1,3-dibutylxanthine .

This hypothetical pathway provides a logical starting point for identifying candidate organisms. The search should focus on species known for producing a wide variety of unusual secondary metabolites, particularly alkaloids.

Caption: Comparative pathways of known caffeine and hypothetical dibutylxanthine biosynthesis.

Methodological Approach for Discovery and Characterization

A systematic approach is required to screen for, isolate, and identify novel dibutylxanthine compounds from complex natural matrices. The workflow can be divided into three main stages: Extraction, Separation & Screening, and Structural Elucidation.

Stage 1: Extraction of Alkaloids

The choice of extraction method is critical and depends on the source material (e.g., plant leaves, fungal mycelia, marine invertebrate). Alkaloids exist in nature as either free bases or salts.[7] A general and robust approach involves a pH-gradient extraction.

Protocol 1: General Acid-Base Extraction for Alkaloids

-

Homogenization: Dry and pulverize the source material to increase surface area.

-

Acidification: Macerate the powdered material in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid). This protonates the alkaloids, converting them into their water-soluble salt forms.

-

Filtration: Filter the mixture to remove solid biomass. The aqueous filtrate now contains the alkaloid salts.

-

Basification: Adjust the pH of the filtrate to alkaline (pH 9-11) using a base like ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction by mixing the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will partition into the organic layer.

-

Concentration: Separate the organic layer and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.

Causality Note: This acid-base method is highly effective because it leverages the fundamental chemical property of alkaloids—their basicity—to selectively separate them from the vast majority of neutral and acidic compounds in the initial extract.[7]

| Solvent System | Polarity | Target Analytes | Advantages | Disadvantages |

| Acidified Water (pH 2-4) | High | Alkaloid Salts | High selectivity for basic compounds. | May co-extract other water-soluble compounds. |

| Methanol/Ethanol | High | Broad Range | Extracts both free bases and salts.[8] | Non-selective; yields complex extracts. |

| Dichloromethane/Chloroform | Medium | Free Base Alkaloids | Good solvent for free bases; used in LLE. | Environmental and health concerns. |

| Ethyl Acetate | Medium | Free Base Alkaloids | Greener alternative to chlorinated solvents. | Lower solvency for some polar alkaloids. |

Table 1: Comparison of common solvent systems for alkaloid extraction.

Stage 2: Chromatographic Separation and Screening

The crude extract is a complex mixture requiring chromatographic separation. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for both screening and purification.[9][10]

Protocol 2: HPLC-UV/MS Screening

-

Column: A reverse-phase C18 column is ideal for separating xanthine derivatives.[11]

-

Mobile Phase: A gradient elution is typically used, starting with a high-polarity mobile phase (e.g., water with 0.1% formic acid) and increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV Detector: Set to the characteristic absorbance maximum of the xanthine chromophore (~270-275 nm). This allows for the initial identification of potential xanthine-like compounds.

-

Mass Spectrometer (MS): The key tool for screening. The expected mass of 1,3-dibutylxanthine is 264.32 g/mol .[12] A high-resolution mass spectrometer can be used to screen for ions corresponding to this mass (e.g., [M+H]⁺ at m/z 265.1659).

-

-

Standard Comparison: A synthetic standard of 1,3-dibutylxanthine should be run to establish its retention time and mass fragmentation pattern, which can then be compared against peaks found in the natural extracts.

Caption: A workflow diagram for the screening and isolation of target compounds.

Stage 3: Structural Elucidation

Once a compound with the correct mass is isolated via preparative HPLC, its definitive structure must be confirmed.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the determination of the elemental formula (C₁₃H₂₀N₄O₂).[12] Tandem MS (MS/MS) will reveal fragmentation patterns that can help confirm the xanthine core and the nature of the alkyl substituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structure determination.

-

¹H NMR: Will show signals corresponding to the protons on the two butyl chains and the proton at the C8 position of the xanthine ring. The integration and splitting patterns will be definitive for the butyl groups.

-

¹³C NMR: Will show the number of unique carbon atoms, confirming the presence of the xanthine core and the butyl chains.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the butyl groups to the N1 and N3 positions.

-

Conclusion and Future Directions

The search for natural sources of dibutylxanthine is a high-risk, high-reward endeavor. While their existence is currently hypothetical, the biochemical plasticity of alkaloid-producing organisms provides a strong rationale for their potential discovery. The methodologies outlined in this guide, from targeted extraction to high-fidelity structural elucidation, provide a robust framework for any research program aiming to explore this untapped area of natural product chemistry.

Success in this field would not only yield novel compounds with potential for drug development but also deepen our understanding of the enzymatic machinery that generates the vast chemical diversity seen in nature. Future research could focus on genome mining of candidate organisms to identify the putative N-butyltransferase genes, paving the way for synthetic biology applications.

References

- Ashihara, H., Mizuno, K., Yokota, T., & Crozier, A. (2017). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants.

- Huang, R., O'Donnell, A. J., Barboline, J. J., & Barkman, T. J. (2021). Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. Molecular Biology and Evolution, 38(7), 2742–2754.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Ashihara, H., & Crozier, A. (2017). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants. Semantic Scholar.

- I. M. Goldman. (n.d.). A NEW LOOK AT THE XANTHINE ALKALOIDS. Serve Content.

- Kato, M. (2010). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants.

- Singh, S., Kumar, V., & Singh, A. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.

- Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.

- Goyal, R., & Singh, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7805.

- Patel, K., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry.

- Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE.

- Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2014). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology, 48(1-2), 61-68.

- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20.

- An, N. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-343.

Sources

- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]

- 3. Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. jocpr.com [jocpr.com]

- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijdra.com [ijdra.com]

- 10. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 12. GSRS [gsrs.ncats.nih.gov]

A-Technical-Guide-to-the-Preliminary-Investigation-of-1,3-Dibutylxanthine's-Mechanism-of-Action

A Whitepaper for Drug Discovery & Development Professionals

Abstract

The xanthine scaffold represents a cornerstone of pharmacology, with derivatives like caffeine and theophylline being household names and clinical mainstays.[1][2] This technical guide outlines a systematic, multi-phase approach for the preliminary investigation into the mechanism of action (MOA) of a lesser-known derivative, 1,3-Dibutylxanthine. By leveraging the well-established pharmacology of the xanthine class, we formulate primary hypotheses centered on adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.[3][4][5] This document provides not just a series of experimental protocols, but a logical framework for MOA elucidation, emphasizing the causality behind experimental choices, self-validating systems, and the integration of biochemical and cellular assays. Detailed methodologies for target-based screening, functional cellular analysis, and initial off-target profiling are presented, complete with data interpretation guidelines and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient strategy to characterize novel xanthine derivatives.

Introduction and Hypothesis Formulation

The xanthine core, a purine base, is a privileged structure in medicinal chemistry. Its derivatives are known to exert a wide range of biological effects, including CNS stimulation, bronchodilation, and anti-inflammatory actions.[2][3][6][7] The primary mechanisms underlying these effects are twofold: competitive antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][5][8] Both pathways ultimately modulate the levels of the second messenger, cyclic adenosine monophosphate (cAMP).[4]

1,3-Dibutylxanthine is a synthetic derivative characterized by the presence of two butyl groups at the N1 and N3 positions of the xanthine ring. These alkyl substitutions are anticipated to significantly influence the compound's lipophilicity and steric profile compared to methylxanthines like theophylline, potentially altering its affinity and selectivity for the canonical xanthine targets.

Based on this structural lineage, we can formulate two primary, testable hypotheses for the MOA of 1,3-Dibutylxanthine:

-

Hypothesis 1: 1,3-Dibutylxanthine functions as a competitive antagonist of one or more adenosine receptor subtypes (A1, A2A, A2B, A3). This is the most common mechanism for xanthines like caffeine.[1][5][9]

-

Hypothesis 2: 1,3-Dibutylxanthine functions as an inhibitor of one or more phosphodiesterase (PDE) enzyme families, leading to an increase in intracellular cAMP and/or cGMP. This is a well-documented mechanism for theophylline.[3][10][11]

This guide will proceed by systematically testing these hypotheses, moving from direct target engagement assays to functional cellular assays that confirm the downstream consequences of this engagement.

Figure 1. Logical flow from structural analysis to primary hypothesis generation.

Phase 1: Biochemical Target Engagement

The initial phase is designed to rapidly and quantitatively assess whether 1,3-Dibutylxanthine directly interacts with its hypothesized molecular targets. This is achieved through cell-free, target-based biochemical assays.

Investigation of Adenosine Receptor Antagonism

Causality: Adenosine receptors are the primary targets for many well-known xanthines.[1] Determining the affinity of 1,3-Dibutylxanthine for each of the four main subtypes (A1, A2A, A2B, A3) is the most logical first step. A competitive radioligand binding assay is the gold standard for this purpose, as it provides a direct measure of target affinity (Ki) in a controlled environment, free from the complexities of cellular signaling.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype. Examples include [³H]DPCPX for A1, [³H]ZM241385 for A2A, and so on.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a fixed concentration (near its Kd), and varying concentrations of 1,3-Dibutylxanthine (e.g., from 1 nM to 100 µM).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Separation: Rapidly harvest the membranes onto filtermats using a cell harvester, separating the membrane-bound radioligand from the unbound.

-

Detection: Measure the radioactivity retained on the filtermats using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 1,3-Dibutylxanthine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation & Interpretation:

The results should be summarized in a clear, comparative table.

| Target Receptor | Radioligand Used | Control (Theophylline) Kᵢ (µM) | 1,3-Dibutylxanthine Kᵢ (µM) |

| Adenosine A1 | [³H]DPCPX | Value | Value |

| Adenosine A2A | [³H]ZM241385 | Value | Value |

| Adenosine A2B | [¹²⁵I]AB-MECA | Value | Value |

| Adenosine A3 | [¹²⁵I]AB-MECA | Value | Value |

Table 1. Hypothetical data summary for adenosine receptor binding affinities.

A low Kᵢ value (sub-micromolar) for one or more receptors would provide strong evidence in support of Hypothesis 1. The selectivity profile (i.e., the ratio of Kᵢ values between subtypes) will be a critical determinant of the compound's potential therapeutic application and side-effect profile.[12][13]

Investigation of Phosphodiesterase (PDE) Inhibition

Causality: PDE enzymes are responsible for the breakdown of cyclic nucleotides (cAMP and cGMP).[4] Their inhibition is a key mechanism for xanthines, leading to bronchodilation and anti-inflammatory effects.[3][10] A broad-panel enzymatic assay is crucial to determine if 1,3-Dibutylxanthine inhibits any of the 11 PDE families and to identify its selectivity profile.

Experimental Protocol: PDE Enzyme Inhibition Assay Panel

-

Enzyme Source: Utilize a panel of commercially available, purified recombinant human PDE enzymes (e.g., PDE1 through PDE11).

-

Assay Principle: Employ a fluorescence polarization (FP) or luminescence-based assay format. In a typical FP assay, a fluorescently labeled cAMP or cGMP competes with the unlabeled substrate for binding to the PDE catalytic site. Inhibition of the enzyme leaves more fluorescent substrate free, resulting in a low FP signal.

-

Assay Setup: In a 384-well plate, add the specific PDE enzyme, the fluorescently labeled substrate, and a range of concentrations of 1,3-Dibutylxanthine.

-

Reaction & Detection: Incubate to allow the enzymatic reaction to proceed, then stop the reaction and measure the signal (e.g., fluorescence polarization) on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the log concentration of 1,3-Dibutylxanthine and fit the curve to determine the IC50 value for each PDE family.

Data Presentation & Interpretation:

| Target Enzyme | Substrate | Control (Rolipram for PDE4) IC₅₀ (µM) | 1,3-Dibutylxanthine IC₅₀ (µM) |

| PDE1 | cAMP/cGMP | Value | Value |

| PDE2 | cAMP/cGMP | Value | Value |

| PDE3 | cAMP | Value | Value |

| PDE4 | cAMP | Value | Value |

| PDE5 | cGMP | Value | Value |

| (...and so on for other families) |

Table 2. Hypothetical data summary for PDE enzyme inhibition.

Potent IC50 values (micromolar or better) against one or more PDE families would support Hypothesis 2. The selectivity is again key; for instance, selective PDE4 inhibition is associated with anti-inflammatory effects, while PDE5 inhibition is the basis for treating erectile dysfunction.[11]

Figure 2. Workflow for Phase 1 biochemical target screening.

Phase 2: Cellular and Functional Validation

Positive results from Phase 1 (i.e., potent binding or inhibition) must be validated in a cellular context. This phase aims to confirm that the observed biochemical activity translates into a functional cellular response.

Quantifying Downstream cAMP Signaling

Causality: Both primary hypotheses converge on the cAMP signaling pathway.

-

Adenosine Receptor Antagonism: A2A and A2B receptors are Gs-coupled, and their activation increases cAMP. Antagonism by 1,3-Dibutylxanthine would therefore block this increase. A1 and A3 receptors are Gi-coupled, and their activation decreases cAMP. Antagonism would reverse this decrease.

-

PDE Inhibition: Inhibition of cAMP-degrading PDEs (like PDE4) will cause an increase in intracellular cAMP.[14]

A cellular cAMP assay is a perfect self-validating system to distinguish between these mechanisms and confirm functional activity.

Figure 3. Convergent cAMP signaling pathways for the two primary hypotheses.